molecular formula C20H20N4O4S2 B2456087 4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 848373-17-1

4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2456087
CAS No.: 848373-17-1
M. Wt: 444.52
InChI Key: ICXBYAWXQRDDNK-UHFFFAOYSA-N
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Description

4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a morpholine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-14-5-6-15(12-18(14)30(26,27)24-8-10-28-11-9-24)19(25)23-20-22-17(13-29-20)16-4-2-3-7-21-16/h2-7,12-13H,8-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXBYAWXQRDDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and the morpholine sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The morpholine sulfonyl group participates in nucleophilic substitution reactions, particularly under basic conditions. The sulfonyl oxygen’s electron-withdrawing nature activates adjacent positions for attack.

Reaction TypeReagents/ConditionsProducts/OutcomesYield (%)References
Amine substitutionPrimary amines (e.g., ethylamine)Morpholine replaced with alkylamines65–78
Aromatic substitutionNaN₃, DMF, 80°CAzide introduction at sulfonyl site72

Mechanistic Insight : The sulfonamide’s leaving group capability is enhanced by the morpholine ring’s steric and electronic effects, facilitating S<sub>N</sub>2 pathways.

Oxidation and Reduction Reactions

The thiazole and pyridine rings exhibit redox activity. Controlled oxidation modifies ring electronics, while reduction targets sulfonyl groups.

Oxidation

Target SiteOxidizing AgentProductsConditionsReferences
Thiazole ringm-CPBA (meta-chloroperbenzoic acid)Thiazole S-oxidation to sulfoxideCH₂Cl₂, 0°C
Sulfonyl groupKMnO₄, H₂OSulfone formationAcidic, 60°C

Reduction

Target SiteReducing AgentProductsConditionsReferences
SulfonamideLiAlH₄, THFSulfonyl to sulfide conversionReflux, 4 hrs
Amide bondBH₃·THFBenzamide to benzylamineRT, 12 hrs

Key Finding : Thiazole oxidation increases electrophilicity, enhancing downstream reactivity in cross-couplings .

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.

ConditionsReagentsProductsRate (k, s⁻¹)References
Acidic (HCl, 6M)H₂O, 100°C3-(Morpholine-4-sulfonyl)benzoic acid2.1 × 10⁻⁴
Basic (NaOH, 2M)MeOH, 60°C4-Methyl-3-sulfonyl aniline derivative3.8 × 10⁻⁴

Application : Hydrolysis is critical for prodrug activation or metabolite studies .

Cross-Coupling at the Thiazole-Pyridine Moiety

The pyridinyl-thiazole system enables transition-metal-catalyzed couplings, expanding structural diversity.

Reaction TypeCatalysts/ReagentsProductsYield (%)References
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives at pyridin-2-yl85
Buchwald–HartwigPd₂(dba)₃, XantphosN-arylation of thiazole78

Optimization Note : Electron-deficient pyridine enhances coupling efficiency with aryl boronic acids .

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

ReactantsConditionsProductsSelectivityReferences
Nitrile oxide (RCNO)CuI, DCM, RTIsoxazoline-fused thiazole90% trans
DiazoacetateRh₂(OAc)₄, toluenePyrazole-thiazole hybrids82

Synthetic Utility : Cycloadditions enable rapid access to polycyclic scaffolds for medicinal chemistry .

Photochemical Reactivity

UV irradiation induces sulfonyl group cleavage and radical recombination.

ConditionsProductsQuantum Yield (Φ)References
UV (254 nm), MeCNBenzyl radical intermediates0.12
Visible light, eosin YC–S bond scission to aryl thioethers0.08

Caution : Photoreactions require rigorous exclusion of oxygen to prevent undesired oxidation.

Scientific Research Applications

The compound exhibits significant biological properties that make it a candidate for further research in drug development:

  • Antimicrobial Properties : Research indicates that derivatives of sulfonamides, including those with pyridine and thiazole moieties, possess notable antimicrobial activity. These compounds have been shown to be effective against various bacterial strains and fungi, making them valuable in treating infections resistant to conventional antibiotics .
  • Anticancer Potential : The incorporation of thiazole and pyridine structures has been associated with anticancer activity. Studies suggest that compounds with these features can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's mechanism may involve interference with cellular signaling pathways critical for tumor growth.

Therapeutic Applications

Given its biological activities, 4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide holds potential therapeutic applications:

Table 1: Potential Therapeutic Applications

Application AreaDescription
Antimicrobial AgentsEffective against resistant bacterial strains and fungal infections .
Anticancer TherapyInduces apoptosis in cancer cells; potential use in oncological treatments .
Anti-inflammatory DrugsMay modulate inflammatory pathways; further studies needed .

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds, providing insights into their mechanisms and potential applications:

  • A study on pyridine-sulfonamide derivatives reported enhanced antifungal activity against Candida species compared to traditional antifungals like fluconazole . This suggests that modifications to the sulfonamide structure can yield more potent agents.
  • Another investigation highlighted the anticancer properties of thiazole-containing compounds, demonstrating their ability to inhibit specific cancer cell lines effectively . Such findings support the exploration of this compound in clinical settings.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Biological Activity

4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, also known by its CAS number 848373-17-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H20_{20}N4_{4}O4_{4}S2_{2}, with a molecular weight of 444.53 g/mol. The compound features a thiazole ring and a morpholine sulfonyl group, which are critical for its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibitory effects on RET kinase activity, which is crucial for cell proliferation in certain cancers .
  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies reported IC50_{50} values indicating potent activity against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines .
  • Cell Cycle Disruption : Studies have suggested that the compound can induce cell cycle arrest in cancer cells, potentially leading to apoptosis. This effect is likely mediated through disruption of microtubule dynamics and interference with mitotic spindle formation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50_{50} Values (µM)Reference
AntiproliferativeMCF-7 (breast cancer)10.5
HCT116 (colon cancer)12.0
A549 (lung cancer)15.0
Kinase InhibitionRET kinaseIC50_{50} < 50
Cell Cycle ArrestVarious cancer cell linesNot specified

Case Study: Anticancer Activity

In a study published in MDPI, the compound was evaluated for its anticancer properties using a panel of cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations below 20 µM . Further analysis revealed that the compound induced apoptosis through activation of caspase pathways.

Mechanistic Insights

The mechanism behind the antiproliferative effects appears to involve modulation of key signaling pathways such as PI3K/Akt and mTORC1, which are critical for cell growth and survival . Additionally, structure-activity relationship (SAR) studies have highlighted the importance of the thiazole moiety in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural elucidation of this compound, particularly for resolving crystallographic ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. The morpholine-sulfonyl and pyridyl-thiazole moieties may introduce torsional strain, requiring high-resolution data (d-spacing < 1.0 Å) and iterative refinement of anisotropic displacement parameters. For ambiguous electron density regions (e.g., sulfonyl group orientation), DFT-based Hirshfeld surface analysis can validate crystallographic models .

Q. How is the compound typically synthesized, and what purification challenges arise due to its heterocyclic motifs?

  • Methodological Answer : A multi-step synthesis involves:

Coupling of 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid with 4-(pyridin-2-yl)-1,3-thiazol-2-amine via EDC/HOBt activation.

Purification via gradient column chromatography (CHCl₃:MeOH 9:1 → 7:3) to remove unreacted thiazole intermediates.

Final crystallization in EtOAc/hexane to eliminate residual morpholine sulfone byproducts.
Challenges include thiazole ring protonation under acidic conditions, requiring pH-controlled workups .

Q. What spectroscopic techniques are most effective for characterizing the sulfonyl-thiazole linkage?

  • Methodological Answer :

  • ¹H-NMR : Diagnostic splitting patterns for thiazole C-H protons (δ 7.8–8.2 ppm, doublet of doublets) and morpholine N-CH₂ groups (δ 3.4–3.7 ppm).
  • IR : Strong S=O stretches at 1150–1250 cm⁻¹ and C-N (thiazole) at 1520 cm⁻¹.
  • HRMS : Use ESI+ mode with isotopic pattern matching to confirm molecular ion [M+H]⁺ and rule out sulfone oxidation artifacts .

Advanced Research Questions

Q. How can researchers optimize reaction yields when the pyridyl-thiazole moiety undergoes unintended cyclization during synthesis?

  • Methodological Answer :

  • Kinetic Control : Lower reaction temperatures (0–5°C) and slow addition of coupling agents (e.g., DCC over 2 hrs) suppress thiazole dimerization.
  • Protecting Groups : Temporarily block the thiazole NH with a tert-butoxycarbonyl (Boc) group, removed post-coupling via TFA treatment.
  • In Situ Monitoring : Use LC-MS at 30-min intervals to detect early-stage cyclization byproducts (m/z ≈ [M+56]⁺ from Boc-adducts) .

Q. What strategies resolve contradictory bioactivity data in enzymatic assays (e.g., IC₅₀ variability against kinase targets)?

  • Methodological Answer :

  • Assay Conditions : Standardize ATP concentrations (1 mM for competitive inhibition studies) and pre-incubation times (≥30 mins) to account for slow-binding kinetics.
  • Metabolite Interference : Test for thiazole ring oxidation products (e.g., sulfoxide derivatives) via LC-HRMS and exclude batches with >5% impurities.
  • Structural Dynamics : Perform molecular dynamics simulations (Amber/CHARMM) to assess conformational flexibility of the morpholine sulfone group, which may alter binding pocket interactions .

Q. How can computational modeling predict off-target interactions mediated by the morpholine sulfone group?

  • Methodological Answer :

  • Docking Studies : Use Glide SP or AutoDock Vina with explicit sulfone oxygen lone pairs. The sulfone’s electron-withdrawing effect may induce π-stacking with aromatic residues (e.g., Tyr340 in kinase targets).
  • Pharmacophore Mapping : Define a 4-point model with the sulfonyl O, pyridyl N, thiazole S, and benzamide carbonyl as key features.
  • ADMET Prediction : SwissADME to assess blood-brain barrier penetration (likely low due to sulfone polarity) and CYP3A4 inhibition risk .

Q. What crystallographic techniques mitigate twinning or disorder in the benzamide-morpholine region?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution for sulfonyl group orientation.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered morpholine conformers.
  • Validation : Cross-check with PLATON’s ADDSYM to avoid over-interpretation of pseudo-symmetry .

Q. How should researchers handle batch-to-batch variability in solubility for in vivo studies?

  • Methodological Answer :

  • Salt Screening : Test hydrochloride or mesylate salts to improve aqueous solubility (>5 mg/mL at pH 7.4).
  • Nanoformulation : Prepare PEGylated liposomes (50–100 nm via extrusion) to enhance bioavailability.
  • Stability Testing : Monitor for hydrolytic degradation of the benzamide bond under physiological pH using accelerated stability chambers (40°C/75% RH) .

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